molecular formula C9H11BrN2 B15317165 [1-(4-Bromophenyl)cyclopropyl]hydrazine

[1-(4-Bromophenyl)cyclopropyl]hydrazine

Cat. No.: B15317165
M. Wt: 227.10 g/mol
InChI Key: NWSINQINKRQSFO-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)cyclopropyl]hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopropyl]hydrazine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form the intermediate [1-(4-Bromophenyl)cyclopropyl]amine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1-(4-Bromophenyl)cyclopropyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as [1-(4-Bromophenyl)cyclopropyl]hydrazone.

    Reduction: Reduced forms such as this compound hydrochloride.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopropyl]hydrazine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for antimicrobial, antiviral, or anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Researchers investigate its ability to interact with biological targets, aiming to develop new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological effects. The cyclopropyl ring adds rigidity to the molecule, influencing its three-dimensional conformation and interaction with targets.

Comparison with Similar Compounds

    [1-(4-Chlorophenyl)cyclopropyl]hydrazine: Similar structure with a chlorine atom instead of bromine.

    [1-(4-Fluorophenyl)cyclopropyl]hydrazine: Similar structure with a fluorine atom instead of bromine.

    [1-(4-Methylphenyl)cyclopropyl]hydrazine: Similar structure with a methyl group instead of bromine.

Uniqueness: [1-(4-Bromophenyl)cyclopropyl]hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct biological effects compared to its analogs.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]hydrazine

InChI

InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(12-11)5-6-9/h1-4,12H,5-6,11H2

InChI Key

NWSINQINKRQSFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)NN

Origin of Product

United States

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